Journal Name:EnergyChem
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
EnergyChem ( IF 0 ) Pub Date: 2023-04-25 , DOI:
10.1002/adtp.202300049
As an essential trace element, Cu plays a vital role in cancer development, physiological metabolism, and other life processes. The rapid development of nanotechnology has greatly facilitated the development and application of Cu-based nanomaterials (NMs). Originating from fascinating physicochemical properties and biological effects, Cu-based NMs play an essential role in cancer diagnosis and therapy. In this paper, the preparation of Cu-based NMs is discussed first. Then the key factors affecting the therapeutic effect of Cu-based NMs on cancers are introduced. Next, the latest cancer therapy strategies for Cu-based NMs are exemplified. Finally, the critical problems of Cu-based NMs in cancer therapy and look forward to future applications are summarized.
EnergyChem ( IF 0 ) Pub Date: 2023-06-27 , DOI:
10.1002/adtp.202300021
Oral delivery of peptides is severely limited by their instability and poor absorption in the gastrointestinal tract. In contrast to coadministration strategies using medium-chain fatty acids, which have recently gained regulatory approval with low oral bioavailabilities ≤ 1% (Rybelsus and Mycapssa), efforts to clinically implement delivery systems based on nanocarriers have not been successful to date. The approved drug-delivery formulations show fairly accurate correlation between clinical results and nonrodent mammal bioavailability, including Beagle dogs for Rybelsus, indicating that Beagle dogs represent a translationally relevant model. Here, a nanocarrier formulation for the oral administration of peptide therapeutics is reported with systemic targets consisting of liposomes decorated with cyclic cell-penetrating peptides, which significantly increase oral bioavailability in translationally relevant Beagle dogs. This nanocarrier formulation is optimized using the glycopeptide vancomycin, and results in a considerable oral bioavailability of 3.9%. Further, this nanocarrier system increases the oral bioavailability of the large linear peptide therapeutic exenatide 20-fold, and consistently achieves effective plasma concentrations in Beagle dogs.
EnergyChem ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1002/adtp.202300024
Radiation skin injury (RSI) is a frequent adverse effect of radiation therapy for malignant tumors. It often leads to problems such as decreased quality of life in patients and interferes with the normal course of radiation therapy (RT). With the rising incidence of tumors and the burgeoning number of patients undergoing RT, the care of RSI is of crucial importance in cancer patient treatment. Currently, drugs and biomaterials are widely used in the care of RSI. However, there is no international consensus on the current protocol for the therapeutic care of RSI. Many drugs and biomaterials cannot be applied to the appropriate type of radiation dermatitis, resulting in unfavorable results in the therapeutic care of RSI. The choice of appropriate drugs and biomaterials for the therapeutic care of the different types of RSI is essential to improving the quality of life of patients. This article first reviews the main mechanisms of acute and chronic RSI. Subsequently, the application of drugs and novel biomaterials in the preventive, acute, and chronic phases of the care of RSI is summarized. Finally, the suggestions and protocols for the application of novel biomaterials in the care of RSI are discussed, as are the current challenges and future prospects for the development of combined biomaterials and integrated care solutions.
EnergyChem ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1002/adtp.202300124
Immunotherapeutics, such as bispecific T cell engagers (BiTEs), have shown promise in cancer therapies, however their efficacy against solid tumors is hindered by transport barriers. Local therapies are being investigated to improve solid tumor immunotherapies and minimize systemic toxicity. Because local therapies bypass the circulatory system, drug properties can be optimized to further enhance local efficacy. Herein, the use of a larger BiTE-like antibody-oligomer conjugate is investigated, modular T cell engagers (MoTEs), to extend the duration of activity within local tissue mimics. Specifically, an anti-CD3 antibody is modified with heterobifunctional ethylene oxide ((EO)4-12) linkers, which are subsequently modified with cancer targeting ligands (CTLs). The (EO)x molecular weight and CTL grafting densities are optimized to achieve targeted cytotoxicity within in vitro co-cultures against prostate-specific membrane antigen (PSMA) positive and human epidermal growth factor receptor 2 (HER2) positive cancer cells. In local tissue models comprised of embedded PSMA positive spheroids in collagen-hyaluronic acid hydrogels with T cells, it is demonstrated that MoTEs resulted in ≈2.5-fold greater cytotoxicity toward cancer spheroids than a PSMA targeting BiTE at longer 12-day timepoints. MoTEsmay therefore prove beneficial for local therapies by extending the duration of action after single-dose administration and establishing simple synthetic protocols to target various cancer antigens.
EnergyChem ( IF 0 ) Pub Date: 2023-04-28 , DOI:
10.1002/adtp.202300034
Nano-CaO2, with its multifunctional properties, has emerged as a promising candidate for tumor therapy. Its ability to release Ca2+ and H2O2 into the tumor microenvironment has positively modulated abnormal calcium signaling and kinetic therapy. Moreover, the indirectly produced O22− by CaO2 can alleviate hypoxic conditions. On the one hand, the accumulation of Ca2+ can lead to various tumor cell apoptosis events, such as calcium overload and tumor calcification. On the other hand, the released H2O2 can convert into more toxic reactive oxygen species (ROS) via exogenous stimulation and endogenous regulation, thereby making nano-CaO2 a versatile tool in modern medicine, exhibiting its invaluable and irreplaceable medical value in tumor therapy. Hence, a comprehensive review of the recent advances in the nano-CaO2 platform is imperative. This review provides an overview of the conventional synthesis strategies for nano-CaO2. It elucidates the potential role of the nano-CaO2 nanoplatforms in various tumor treatment strategies, including monotherapy and combination therapy, in detail. Given the remarkable outcomes achieved to date and the challenges that of future clinical translation, this work predicts the future research directions. This review will encourage further development of the metal oxide nanomedicine family, epitomized by nano-CaO2.
EnergyChem ( IF 0 ) Pub Date: 2023-07-06 , DOI:
10.1002/adtp.202200261
Transmural skip lesions are pathognomonic for Crohn's disease (CD). Despite advances toward CD treatment, disease recurrence remains a problem. CD requires novel therapies to modulate localized intestinal inflammation and promote intestinal epithelium healing. Human neonatal cardiac-derived mesenchymal stem cells (nMSCs) demonstrate immune cell modulation accompanied by improved cardiac function recovery in myocardial infarction models. In the established CD-like ileitis SAMP mouse model, direct skip lesion injection of nMSCs prevents ileal skip lesion growth and significantly down-regulates the pro-inflammatory milieu. Significant reduction in the percentage of skip lesion CD68+ macrophages (M1 Mφ, pro-inflammatory) accompanied by an increase of CD206+ macrophages (M2 Mφ, anti-inflammatory/pro-regenerative) is observed in skip lesions following nMSCs injection compared to non-injected and placebo controls (p < 0.05). Skip lesion size is significantly reduced along with pro-inflammatory cytokines IFN-y and TNF-α, with an increase in intestinal tissue anti-inflammatory cytokine IL-10 production. nMSCs are also retained within skip lesions 5 weeks post-treatment. nMSC administration promotes wound remodeling by modulating inflammatory immune cells and by increasing small bowel gastrointestinal transit with concomitant decreased segment gross pathology score compared to placebo control. Data from this study demonstrate that direct injection of nMSCs into ileal skip lesions attenuates inflammation and improves intestinal physiology.
EnergyChem ( IF 0 ) Pub Date: 2023-05-27 , DOI:
10.1002/adtp.202300108
Equitable global access to vaccines requires overcoming challenges associated with complex immunization schedules and their associated economic burdens that hinder delivery in under-resourced environments. The rabies vaccine, for example, requires multiple immunizations for effective protection and each dose is cost prohibitive, and therefore inaccessibility disproportionately impacts low- and middle-income countries. In this work, an injectable hydrogel depot technology for sustained delivery of commercial inactivated rabies virus vaccines is developed. In a mouse model, it is shown that a single immunization of a hydrogel-based rabies vaccine elicited comparable antibody titers to a standard prime-boost bolus regimen of a commercial rabies vaccine, despite these hydrogel vaccines comprising only half of the total dose delivered in the bolus control. Moreover, these hydrogel-based vaccines elicited similar antigen-specific T-cell responses and neutralizing antibody responses compared to the bolus vaccine. Notably, it is demonstrated that while the addition of a potent clinical Toll-like receptor 4 (TLR4) agonist adjuvant to the gels slightly improved binding antibody responses, inclusion of this adjuvant to the inactivated virion vaccine is detrimental to neutralizing responses. Taken together, these results suggest that these hydrogels can enable an effective regimen compression and dose-sparing strategy for improving global access to vaccines.
EnergyChem ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1002/adtp.202300120
Bismuth metal–organic frameworks (MOFs) as catalysts are scarce. Herein, the first MOF comprising meso- tetra(4-carboxyphenyl) porphine (TCPP) as an organic ligand and Bi ion as a metal node, denoted as Bi-TCPP, is synthesized by a convenient one-step hydrothermal method. Compared to other 2D (Cu-TCPP) or 3D (PCN-222) MOFs with TCPP as a ligand, Bi-TCPP has ultrafast singlet oxygen generation ability and a high photothermal conversion efficiency of 49.5% under the irradiation of 660 nm light. This is due to Bi-TCPP's strong ligand-to-metal charge transfer (LMCT) events that form singlet oxygen (1O2). Further, when the electrons and holes above the bandgap relax to the band edge, the excess energy is converted into heat. In vitro and in vivo experiments show excellent antibacterial and repair effects. Hence, the synthesis of Bi-TCPP provides new ideas for the study of rare bismuth-based MOFs, and its excellent biocompatibility provides a possibility for further application.
EnergyChem ( IF 0 ) Pub Date: 2023-05-08 , DOI:
10.1002/adtp.202300040
In vivo direct neuronal reprogramming approaches, which convert host glial cells into neurons without using exogenous cellular supplies, have become a powerful strategy for neuronal regeneration. However, their effectiveness in severe spinal cord injury (SCI) models with a physical gap between the injured sites is unclear. This study highlights the important role of physical guidance in increasing the therapeutic efficacy of in vivo reprogramming technologies in SCI hemisection models. Reactive astrocytes are selected as host targets for conversion into neurons. An astrocyte-tropic adeno-associated viral (AAV) vector, AAVShH19, is used to deliver the neuronal transcription factor NeuroD1 to reactive astrocytes. The infusion of AAVShH19-NeuroD1 induces astrocyte-to-neuron conversion, but improvement of locomotive function is not observed due to the physical distance between the rostral and caudal sides, which impedes axonal extension. To address this issue, electrospun fibrous matrices with adhesive and aligned structural features are implanted into the hemisection cavity and designed to release AAVShH19-NeuroD1. The combination of the AAV-mediated reprogramming approach and the matrices promoted astrocyte-to-neuron conversion and coordinated the elongation of neuronal axons along the fibers, leading to improved synaptic connections and motor function. This study demonstrates the potential of physical support to enhance the efficacy of direct neuronal reprogramming.
EnergyChem ( IF 0 ) Pub Date: 2023-05-26 , DOI:
10.1002/adtp.202300013
Uncontrolled proliferation and apoptosis evasion are two hallmarks of acute myeloid leukemia (AML), but the molecular mechanisms remain poorly understood. In this study, it is demonstrated that the double over-expresser of oncoprotein c-Myc and anti-apoptotic protein Bcl-2 is a critical “genetic overdrive” of proliferation and apoptosis evasion in AML and is associated with poor genetic alterations. Double-knockdown of c-Myc/ Bcl-2 synergistically kills AML cells in vitro and in vivo. Moreover, a novel oral small molecule combination co-targeting c-Myc and Bcl-2 with WBC100 and Venetoclax (VEN) at low doses are developed. Importantly, the study shows that this combination results in deep and durable remissions of AML, and its efficacy is superior to the frontline combination of Venetoclax and hypomethylation azacitidine (AZA) in AML mouse models and PDX models from relapsed or refractory AML patients. Mechanically, Bcl-2 knockdown induces mitochondrial outer membrane permeabilization and c-Myc-knockdown impairs mitochondria biogenesis. Co-targeting c-Myc/Bcl-2 reciprocally abrogates over-proliferation and apoptosis resistance via forming a double hit to mitochondrial biogenesis and apoptosis machinery. The findings for the first time demonstrate that co-targeting c-Myc/Bcl-2 by the novel oral small molecule combination of WBC100/Venetoclax is a promising and convenient therapy for AML and support its clinical trial.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |